molecular formula C8H5ClIN3 B3212952 4-Quinazolinamine, 2-chloro-7-iodo- CAS No. 1107694-86-9

4-Quinazolinamine, 2-chloro-7-iodo-

Cat. No.: B3212952
CAS No.: 1107694-86-9
M. Wt: 305.50 g/mol
InChI Key: XDHRXINRZRSOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Quinazoline (B50416) Chemistry Research

The quinazoline framework, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone of medicinal chemistry. bldpharm.comnih.gov This scaffold is present in numerous biologically active compounds and approved pharmaceutical agents. chemicalbook.com The structural rigidity and the presence of multiple nitrogen atoms allow for diverse intermolecular interactions, making quinazoline derivatives frequent subjects of drug discovery programs. tcichemicals.com Researchers have extensively explored this moiety, leading to the development of compounds with a wide array of pharmacological activities. bldpharm.comtcichemicals.com The academic interest in quinazolines stems from their proven potential as privileged structures in the design of new therapeutic agents.

Historical Trajectories of Research on Halogenated Quinazolinamine Derivatives

The functionalization of the quinazoline nucleus is key to modulating its biological activity. Halogenated derivatives, in particular, have historically served as pivotal intermediates in synthetic chemistry. google.com The introduction of halogen atoms (F, Cl, Br, I) at various positions on the quinazoline ring creates reactive "handles" for subsequent chemical modifications. google.com This strategy is fundamental to synthetic organic chemistry, enabling the construction of complex molecules through cross-coupling reactions.

The development of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, has significantly enhanced the utility of halogenated heterocycles. google.com These methods allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. Consequently, halogenated quinazolines and quinazolinamines are not merely studied for their own properties but are actively synthesized as precursors to novel, polysubstituted derivatives with potential applications in both medicinal and materials science. google.com

Rationale and Significance of Academic Inquiry into 4-Quinazolinamine, 2-chloro-7-iodo-

The specific structure of 4-Quinazolinamine, 2-chloro-7-iodo- is of significant academic and industrial interest precisely because of its identity as a di-halogenated synthetic intermediate. The presence of two different halogen atoms—a chlorine at position 2 and an iodine at position 7—is particularly valuable. The differential reactivity of the carbon-chlorine versus the carbon-iodine bond allows for selective, stepwise functionalization. Chemists can exploit these differences to introduce one substituent at the 7-position (by targeting the more reactive C-I bond) and a different substituent at the 2-position in a controlled manner.

This capacity for orthogonal synthesis makes compounds like 4-Quinazolinamine, 2-chloro-7-iodo- highly sought-after building blocks in combinatorial chemistry and targeted synthesis campaigns. The primary rationale for its academic and practical investigation is its role as a versatile platform for generating libraries of novel quinazoline derivatives, which can then be screened for various biological activities. For example, similar chloro-amino quinazolines are known to be key intermediates in the synthesis of important pharmaceuticals. google.comgoogle.com Therefore, the study and synthesis of this compound are driven by its potential to unlock new chemical space in the ongoing search for advanced materials and potent therapeutic agents.

Chemical Compound Data

Below are the computed properties for the subject compound. As a specialized synthetic intermediate, extensive experimental data is not widely published.

PropertyValue
Compound Name 4-Quinazolinamine, 2-chloro-7-iodo-
Molecular Formula C₈H₅ClIN₃
Molecular Weight 305.50 g/mol
Structure
Role Synthetic Intermediate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7-iodoquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClIN3/c9-8-12-6-3-4(10)1-2-5(6)7(11)13-8/h1-3H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHRXINRZRSOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)N=C(N=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501298677
Record name 2-Chloro-7-iodo-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107694-86-9
Record name 2-Chloro-7-iodo-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1107694-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-7-iodo-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for 4 Quinazolinamine, 2 Chloro 7 Iodo

Precursor Synthesis and Functionalization for 4-Quinazolinamine, 2-chloro-7-iodo- Formation

The foundational step in the synthesis of 4-quinazolinamine, 2-chloro-7-iodo- is the preparation of an appropriately substituted anthranilic acid or a related derivative. A common and logical starting material is 2-amino-4-iodobenzoic acid . This precursor can be synthesized through various methods, including the direct iodination of 2-aminobenzoic acid.

Alternatively, a related precursor, 2-amino-4-iodobenzonitrile (B15327740) , can be employed. This can be prepared from 2-nitrobenzonitrile (B147312) by reduction of the nitro group to an amine, followed by iodination. google.com Another route to aminobenzonitriles involves the dehydration of the corresponding aminobenzamide. nih.gov The choice between the benzoic acid or benzonitrile (B105546) precursor will influence the subsequent cyclization strategy. For instance, 4-Amino-3-iodobenzonitrile is commercially available, which could serve as a starting point for a synthetic route leading to a different isomer. nih.gov

The key functionalization steps involve the introduction of the iodine atom at the 7-position of the quinazoline (B50416) ring, which is achieved by using a starting material already bearing the iodo-substituent, such as 2-amino-4-iodobenzoic acid. Subsequent chlorination at the 2-position and amination at the 4-position are critical transformations to yield the final product.

Detailed Reaction Pathways and Mechanistic Insights into the Synthesis of the 4-Quinazolinamine, 2-chloro-7-iodo- Core

A plausible and widely utilized pathway to construct the quinazoline core involves the cyclization of a substituted anthranilamide or anthranilic acid derivative.

Route 1: From 2-Amino-4-iodobenzoic Acid

Formation of 7-iodo-2,4(1H,3H)-quinazolinedione: The synthesis typically begins with the reaction of 2-amino-4-iodobenzoic acid with a source of carbon and nitrogen, such as urea (B33335) or potassium cyanate (B1221674), to form the heterocyclic ring system. For example, reacting an anthranilic acid with potassium cyanate in water at a controlled pH can yield the corresponding 2,4-quinazolinedione. google.com This reaction proceeds through the formation of an intermediate ureido-benzoic acid which then undergoes intramolecular cyclization.

Chlorination to 2,4-dichloro-7-iodoquinazoline (B1439031): The resulting 7-iodo-2,4(1H,3H)-quinazolinedione is then subjected to a chlorination reaction to replace the hydroxyl groups with chlorine atoms. A common and effective method is to reflux the dione (B5365651) with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diethylaniline. nih.govchemicalbook.com This step is crucial for activating the 2- and 4-positions for subsequent nucleophilic substitution.

Regioselective Amination: The final step is the selective amination of the 4-position of the 2,4-dichloro-7-iodoquinazoline intermediate. The chlorine atom at the 4-position of the quinazoline ring is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine atom at the 2-position. rsc.org This regioselectivity is a well-established principle in quinazoline chemistry. nih.gov Therefore, reacting 2,4-dichloro-7-iodoquinazoline with ammonia (B1221849) (ammonolysis), typically in a suitable solvent, will lead to the selective displacement of the C4-chloro group to furnish 4-quinazolinamine, 2-chloro-7-iodo- .

Mechanistic Considerations: The formation of the quinazoline ring from anthranilic acid and urea involves nucleophilic attack of the amino group on a carbonyl carbon of urea, followed by cyclization and dehydration. The chlorination with POCl₃ proceeds via the formation of a reactive phosphoryl intermediate. The final amination step follows a typical SNAr mechanism, where ammonia acts as the nucleophile attacking the electron-deficient C4 position, leading to the formation of a Meisenheimer-like intermediate, which then eliminates a chloride ion to yield the final product.

Optimization Protocols for Yield and Selectivity in 4-Quinazolinamine, 2-chloro-7-iodo- Synthesis

Optimizing the synthesis of 4-quinazolinamine, 2-chloro-7-iodo- involves careful control of reaction parameters at each step to maximize yield and purity.

StepParameter to OptimizeConditions and Considerations
Cyclization Reaction time, temperature, pHThe reaction of anthranilic acid with potassium cyanate is sensitive to pH, which should be maintained between 9 and 12 for optimal results. google.com Reaction times can range from 2 to 8 hours at temperatures between 40-90°C. google.com
Chlorination Chlorinating agent, solvent, temperature, reaction timePhosphorus oxychloride (POCl₃) is a common chlorinating agent. The reaction is typically refluxed overnight. nih.gov The use of a high-boiling point solvent and a base like N,N-diethylaniline can improve the reaction rate and yield. nih.gov
Amination Ammonia source, solvent, temperature, pressureThe reaction with ammonia can be carried out using aqueous ammonia or ammonia gas in a suitable solvent like ethanol (B145695) or dioxane. The reaction temperature and pressure may need to be optimized to achieve complete conversion without side reactions. The use of a base like triethylamine (B128534) or sodium acetate (B1210297) can facilitate the reaction. nih.gov

Purification at each stage is critical. The intermediate 7-iodo-2,4(1H,3H)-quinazolinedione can be purified by filtration and washing. nih.gov The 2,4-dichloro-7-iodoquinazoline intermediate can be purified by recrystallization. nih.gov The final product, 4-quinazolinamine, 2-chloro-7-iodo-, can be purified by column chromatography or recrystallization to obtain a high-purity compound.

Exploration of Sustainable and Green Chemistry Principles in the Production of 4-Quinazolinamine, 2-chloro-7-iodo-

While specific green chemistry applications for the synthesis of 4-quinazolinamine, 2-chloro-7-iodo- are not extensively documented, general principles can be applied to make the process more environmentally benign.

Solvent Selection: The use of hazardous solvents should be minimized. Where possible, greener solvents like ethanol or water should be considered. For the amination step, using aqueous ammonia can be a more environmentally friendly option than using ammonia gas in an organic solvent.

Catalysis: The use of catalytic methods can reduce the amount of reagents required. While the core reactions are often stoichiometric, exploring catalytic approaches for the cyclization or amination steps could be a future research direction.

Energy Efficiency: Employing microwave-assisted synthesis has been shown to accelerate reactions and improve yields in the synthesis of related quinazoline derivatives, which can lead to significant energy savings. nih.gov

Comparative Analysis of Diverse Synthetic Routes Towards 4-Quinazolinamine, 2-chloro-7-iodo-

The primary synthetic choice lies in the selection of the initial precursor.

Route A: Starting from 2-Amino-4-iodobenzoic Acid

Advantages: This is a very direct and well-established route for quinazoline synthesis. The starting material can be synthesized or is potentially available. The reaction sequence is logical and generally provides good yields for analogous compounds.

Disadvantages: The synthesis of the initial iodinated anthranilic acid might be an additional step if not commercially available.

Route B: Starting from 2-Amino-4-iodobenzonitrile

Disadvantages: The synthesis of 2-amino-4-iodobenzonitrile might be more complex than the corresponding benzoic acid. The cyclization from a benzonitrile precursor to a 2,4-disubstituted quinazoline might require different and potentially harsher conditions.

Route C: Late-Stage Iodination

An alternative, though likely more challenging, approach would be to perform the iodination at a later stage of the synthesis, for example, on a pre-formed 2-chloro-4-aminoquinazoline. However, this would likely suffer from issues with regioselectivity and the potential for over-iodination, making it a less favorable strategy.

Chemical Reactivity and Derivatization of 4 Quinazolinamine, 2 Chloro 7 Iodo

Investigations into Electrophilic Aromatic Substitution Reactions on the 4-Quinazolinamine, 2-chloro-7-iodo- Core

The quinazoline (B50416) ring system is generally considered electron-deficient due to the presence of two nitrogen atoms, which deactivates it towards electrophilic aromatic substitution (SEAr). wikipedia.org However, the substituents on the benzene (B151609) ring portion of the quinazoline core significantly influence the feasibility and regioselectivity of such reactions. The amino group at the 4-position is a powerful activating group and would typically direct incoming electrophiles to the ortho and para positions. In the case of 4-Quinazolinamine, 2-chloro-7-iodo-, the positions available for substitution on the carbocyclic ring are C-5, C-6, and C-8.

While direct electrophilic substitution on 4-Quinazolinamine, 2-chloro-7-iodo- is not extensively documented, the reactivity can be inferred from general principles. The amino group at C-4 would strongly activate the ring towards electrophiles. However, the deactivating effect of the heterocyclic nitrogen atoms and the halogen substituents must also be considered. The reaction's outcome would be a balance of these electronic effects and steric hindrance. It is important to note that under strongly acidic conditions, required for many SEAr reactions, the amino group and the quinazoline nitrogens would be protonated, further deactivating the ring. libretexts.org

Studies on Nucleophilic Substitution at the 2-Chloro Position of 4-Quinazolinamine, 2-chloro-7-iodo-

The 2-chloro substituent on the quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent nitrogen atoms facilitates the attack of nucleophiles at this position. In systems containing both 2- and 4-chloro substituents, the C-4 position is generally more reactive towards nucleophiles. nih.govnih.gov However, with the C-4 position occupied by an amino group in the target molecule, the focus shifts to the reactivity of the C-2 chloro group.

Studies on related 2-chloroquinazolines have shown that a variety of nucleophiles can displace the chloride. These include amines, alkoxides, and thiolates. The reaction typically requires elevated temperatures, and in some cases, the use of a base is necessary to facilitate the reaction. nih.govresearchgate.net The reactivity of the 2-chloro position can be enhanced by the electronic nature of the substituents on the quinazoline ring.

Table 1: Examples of Nucleophilic Substitution on 2-Chloroquinazoline Analogs

Nucleophile Reagents and Conditions Product Reference
p-Aminopyridine Triethylamine (B128534), DMF N-(Pyridin-4-yl)-2-(p-tolyl)quinazolin-4-amine nih.gov
Piperazine N/A 2-Piperazino-4-amino-6,7-dimethoxyquinazoline marquette.edu
Hydrazine N/A 2,4-Dihydrazino-8-methylquinoline mdpi.com

Functional Group Transformations and Modifications at the 7-Iodo Position of 4-Quinazolinamine, 2-chloro-7-iodo-

The 7-iodo substituent provides a versatile handle for a wide array of functional group transformations, most notably transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group in catalytic cycles. This allows for the introduction of various aryl, alkyl, and alkynyl groups at the C-7 position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling the 7-iodoquinazoline (B2663516) with a boronic acid or ester. wikipedia.orglibretexts.org This reaction is generally tolerant of a wide range of functional groups and proceeds under mild conditions. organic-chemistry.org Studies on similar iodo-substituted quinolines and quinazolines have demonstrated the high efficiency of this transformation. researchgate.netnih.gov

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 7-iodoquinazoline and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and is known for its mild reaction conditions. libretexts.orgnih.gov The reactivity of aryl iodides in Sonogashira coupling is well-established. researchgate.net

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the 7-iodoquinazoline with an alkene to form a new carbon-carbon bond. mdpi.comorganic-chemistry.org This reaction is a valuable tool for the vinylation of aryl halides.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the 7-iodoquinazoline and an amine. wikipedia.orglibretexts.org This method is a significant advancement over traditional methods for the synthesis of aryl amines and is tolerant of a wide range of functional groups. rug.nl Nickel catalysts have also been shown to be effective for this transformation. nih.gov

Table 2: Potential Cross-Coupling Reactions at the 7-Iodo Position

Reaction Name Coupling Partner Catalyst System Potential Product
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ 7-Aryl-2-chloro-4-quinazolinamine
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂, CuI, Et₃N 7-Alkynyl-2-chloro-4-quinazolinamine
Heck Alkene Pd(OAc)₂, P(o-tol)₃, Et₃N 7-Alkenyl-2-chloro-4-quinazolinamine

Advanced Functionalization Strategies for the Quinazolinamine Skeleton of 4-Quinazolinamine, 2-chloro-7-iodo-

The quinazoline scaffold is a privileged structure in medicinal chemistry, and various strategies have been developed for its advanced functionalization. cancer.govnih.gov These methods often involve the sequential or chemo-selective modification of different positions on the ring system. For 4-Quinazolinamine, 2-chloro-7-iodo-, a hierarchical functionalization strategy can be envisioned. For instance, the more reactive C-7 iodo group could be modified first via a cross-coupling reaction, followed by nucleophilic substitution at the C-2 chloro position. Alternatively, the order could be reversed depending on the desired final product and the compatibility of the reagents.

Catalyst-Mediated and Transition Metal-Catalyzed Transformations Involving 4-Quinazolinamine, 2-chloro-7-iodo-

As discussed in section 3.3, transition metal catalysis is a cornerstone for the derivatization of 4-Quinazolinamine, 2-chloro-7-iodo-, particularly at the 7-iodo position. Palladium-catalyzed reactions are the most prominent, offering a diverse toolkit for C-C, C-N, and C-O bond formation. mdpi.comnih.gov The choice of ligand, base, and solvent can significantly influence the outcome and efficiency of these reactions. beilstein-journals.org Ruthenium-catalyzed reactions have also been employed for the synthesis and functionalization of quinazoline derivatives. marquette.edu Furthermore, copper-catalyzed reactions, such as the Ullmann condensation, could also be applicable for certain transformations.

Generation and Reactivity of Advanced Chemical Intermediates Derived from 4-Quinazolinamine, 2-chloro-7-iodo-

The 7-iodo group can be used to generate more reactive intermediates, such as organolithium or Grignard reagents, through halogen-metal exchange. However, the presence of other functional groups, particularly the amino group, may complicate these reactions. A more common approach is the in-situ formation of organopalladium intermediates during cross-coupling reactions. These intermediates are central to the catalytic cycles of the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. The oxidative addition of the C-I bond to a low-valent palladium species generates a quinazolinyl-palladium(II) complex, which then undergoes transmetalation and reductive elimination to afford the final coupled product. libretexts.orglibretexts.org

Structure Activity Relationship Sar Studies Focused on 4 Quinazolinamine, 2 Chloro 7 Iodo Analogues

Identification of Key Pharmacophoric Elements within the 4-Quinazolinamine, 2-chloro-7-iodo- Scaffold for Molecular Recognition

The 4-quinazolinamine core itself is a critical pharmacophoric element, with the nitrogen atoms at positions 1 and 3 often participating in crucial hydrogen bonding interactions with target proteins. For many kinase inhibitors based on this scaffold, the N1 atom acts as a hydrogen bond acceptor from a conserved hinge region residue of the kinase. The amino group at the C4 position is another key feature, capable of acting as a hydrogen bond donor and providing a vector for introducing various substituents that can modulate potency, selectivity, and pharmacokinetic properties.

In analogues of 4-quinazolinamine, 2-chloro-7-iodo-, several key pharmacophoric features can be identified:

The Quinazoline (B50416) Core : This bicyclic system serves as the fundamental scaffold, orienting the substituents in a specific three-dimensional arrangement for optimal interaction with the target's binding site.

The 4-Amino Group : This group is crucial for establishing a hydrogen bond with the backbone of the target protein, a common feature for ATP-competitive kinase inhibitors.

The 2-Chloro Substituent : The chlorine atom at the C2 position is an electron-withdrawing group that can influence the electron density of the quinazoline ring system and potentially engage in halogen bonding or other non-covalent interactions within the binding pocket.

Pharmacophore models for related quinazoline-based inhibitors, such as those targeting Toll-like receptor 7 (TLR7), often include a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic features, all of which are present in the 4-quinazolinamine, 2-chloro-7-iodo- scaffold. nih.gov

Impact of Substituent Variations on Ligand-Receptor Interactions of 4-Quinazolinamine, 2-chloro-7-iodo- Derivatives

The biological activity of 4-quinazolinamine derivatives can be finely tuned by varying the substituents on the quinazoline core and the 4-amino group.

Substitutions on the Quinazoline Ring:

Position 2: The 2-chloro group is a key feature. In related 2-chloro-4-anilino-quinazoline series targeting EGFR and VEGFR-2, this group is often maintained while variations are explored at the 4-anilino moiety. nih.gov Its replacement with other small lipophilic groups could modulate activity, but it is often considered a crucial part of the core scaffold for certain target classes.

Position 7: The 7-iodo group is a significant modulator of activity. In the context of 4-aminoquinolines, substitution at the 7-position with electron-withdrawing groups like chloro, bromo, and iodo resulted in potent activity against Plasmodium falciparum. nih.gov In contrast, electron-donating groups like methoxy (B1213986) at the same position led to a significant decrease or loss of activity. This highlights the importance of an electron-withdrawing substituent at this position for certain biological targets. For EGFR inhibitors based on the quinazoline scaffold, substitutions at positions 6 and 7 with groups that can extend into a specific region of the binding pocket are crucial for high potency. nih.gov The bulky iodo group at C7 likely plays a significant role in occupying a hydrophobic pocket.

Substitutions on the 4-Amino Group:

The 4-amino group serves as an attachment point for various side chains that can profoundly influence ligand-receptor interactions. In many quinazoline-based inhibitors, this position is substituted with an aryl group (anilino), and the nature and substitution pattern of this aryl ring are critical for activity. For instance, in a series of 2-chloro-4-anilino-quinazolines, a hydrogen bond donor at the para position of the aniline (B41778) ring was found to be important for interacting with conserved glutamate (B1630785) and aspartate residues in the binding sites of EGFR and VEGFR-2. nih.gov

PositionSubstituentImpact on Activity (in related analogues)
2ChloroOften maintained for activity against certain kinases.
4Anilino with para-H-bond donorEnhances binding to EGFR and VEGFR-2 by interacting with key residues. nih.gov
7IodoLikely occupies a hydrophobic pocket and its electron-withdrawing nature can be crucial for potency. nih.gov
7MethoxyGenerally leads to decreased or abolished activity in antimalarial 4-aminoquinolines. nih.gov

Conformational Analysis and its Correlation with the Biological Recognition of 4-Quinazolinamine, 2-chloro-7-iodo-

The three-dimensional conformation of a molecule is paramount for its ability to fit into the binding site of a biological target. For 4-quinazolinamine derivatives, the key conformational feature is the rotational freedom around the C4-N bond of the exocyclic amino group, especially when it is substituted with a bulky group like an aryl ring.

For instance, a bulky substituent at the 7-position, such as the iodo group, can sterically hinder the rotation of a large group at the 4-amino position, potentially locking it into a specific, biologically active conformation. Molecular docking studies on related 4-anilino-quinazoline derivatives have shown that a specific dihedral angle between the quinazoline and anilino rings is often required for optimal binding to the kinase hinge region. nih.gov

Stereochemical Influences on the Molecular Interactions of 4-Quinazolinamine, 2-chloro-7-iodo- Derivatives

Stereochemistry becomes a critical factor when chiral centers are introduced into the molecule. While the parent compound, 4-quinazolinamine, 2-chloro-7-iodo-, is achiral, derivatization, particularly at the 4-amino position, can introduce stereocenters.

For example, if the 4-amino group is substituted with a chiral side chain, the resulting enantiomers or diastereomers can exhibit significantly different biological activities. This is because the three-dimensional arrangement of atoms in one stereoisomer may allow for optimal interactions with the chiral environment of a protein's binding site, while the other stereoisomer may bind with lower affinity or not at all.

Bioisosteric Replacements and Scaffold Hopping Approaches Based on 4-Quinazolinamine, 2-chloro-7-iodo-

Bioisosteric replacement and scaffold hopping are powerful strategies in drug design to optimize lead compounds or to discover novel chemical series with improved properties. nih.govresearchgate.net

Bioisosteric Replacements:

This involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. For the 4-quinazolinamine, 2-chloro-7-iodo- scaffold, several bioisosteric replacements could be envisioned:

Halogen at C7: The 7-iodo group could be replaced by other halogens such as bromo or chloro. Studies on 4-aminoquinolines have shown that 7-bromo and 7-chloro analogues exhibit similar high potency to the 7-iodo compounds, suggesting that these halogens are bioisosteric in that specific context. nih.gov

2-Chloro Group: The chlorine at C2 could be replaced by other small, lipophilic groups such as a methyl or a cyano group to probe the electronic and steric requirements at this position.

Quinazoline Core: The quinazoline ring itself can be considered a bioisostere of other bicyclic heteroaromatics like quinoline (B57606), quinoxaline, or purine, depending on the target.

Scaffold Hopping:

This more drastic approach involves replacing the central quinazoline core with a structurally different scaffold while aiming to maintain the key pharmacophoric interactions. The goal is often to access novel chemical space, improve physicochemical properties, or circumvent existing patents.

An example of scaffold hopping from a related quinazoline derivative involved the replacement of the quinazoline A/B ring system in a tubulin inhibitor with an N-aryl-3,4-dihydroquinoxalin-2(1H)-one scaffold. nih.gov This led to the discovery of new compounds with potent antitumor activity, demonstrating that the essential pharmacophoric elements could be successfully presented on a different core structure.

Original FragmentPotential Bioisostere/Scaffold HopRationale
7-Iodo7-Bromo, 7-ChloroSimilar size and electronic properties, proven to be effective in related scaffolds. nih.gov
2-ChloroMethyl, CyanoTo explore the steric and electronic requirements at the C2 position.
Quinazoline ScaffoldQuinoxalineTo alter the hydrogen bonding pattern and explore new chemical space. nih.gov
Quinazoline ScaffoldPyrimido[4,5-b]indoleTo introduce different ring electronics and steric bulk.

Computational and Theoretical Chemistry Applications for 4 Quinazolinamine, 2 Chloro 7 Iodo

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure Elucidation of 4-Quinazolinamine, 2-chloro-7-iodo-

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide deep insights into the electronic structure of 4-Quinazolinamine, 2-chloro-7-iodo-, which dictates its reactivity and interaction capabilities.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the regions most susceptible to electrophilic and nucleophilic attack, providing a roadmap for chemical reactions.

Table 1: Hypothetical DFT Calculation Results for 4-Quinazolinamine, 2-chloro-7-iodo- (Note: This table is illustrative of the data type generated from quantum chemical calculations; specific values require dedicated computational studies.)

Calculated PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates potential for electron donation, likely centered around the amino group and quinazoline (B50416) ring.
LUMO Energy-1.8 eVIndicates susceptibility to nucleophilic attack, particularly at the carbon atoms attached to halogens.
HOMO-LUMO Gap4.7 eVSuggests moderate chemical stability.
Dipole Moment3.2 DIndicates a polar molecule, which influences its solubility and ability to form dipole-dipole interactions.

Molecular Docking and Dynamics Simulations for Investigating Interactions between 4-Quinazolinamine, 2-chloro-7-iodo- and Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. For 4-Quinazolinamine, 2-chloro-7-iodo-, docking studies can identify potential biological targets, such as protein kinases, where the quinazoline core is a known inhibitor scaffold. The simulation places the molecule into the binding site of a macromolecule and calculates a scoring function to estimate the binding affinity. This process can reveal key interactions, such as hydrogen bonds between the amino group and receptor residues, or halogen bonds involving the chlorine or iodine atoms.

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-receptor complex over time. nih.govnih.gov MD simulations model the atomic-level movements of the complex, providing insights into its dynamic behavior and the persistence of key interactions identified in docking. nih.govresearchgate.net These simulations can confirm whether the initial binding pose is stable or if the ligand undergoes conformational changes within the binding site. researchgate.net

Table 2: Illustrative Molecular Docking and Dynamics Summary (Note: This table represents a hypothetical outcome for docking against a protein kinase target.)

ParameterFindingImplication
Docking Score -9.5 kcal/molPredicts strong binding affinity to the target protein.
Key Interactions Hydrogen bond from 4-amino group to Asp123; Halogen bond from 7-iodo to Gly56 backbone; Hydrophobic interactions with Leu88, Val92.Identifies the specific atomic interactions responsible for binding.
MD Simulation RMSD < 2.0 Å over 100 nsThe ligand remains stably bound in the predicted pose throughout the simulation. researchgate.net
Interaction Stability Key hydrogen and halogen bonds maintained > 90% of simulation time.Confirms the crucial role of the identified interactions for stable binding.

Predictive Modeling of Chemical Reactivity and Selectivity in 4-Quinazolinamine, 2-chloro-7-iodo- Derivatization

Computational models can predict the most probable sites for chemical reactions on the 4-Quinazolinamine, 2-chloro-7-iodo- scaffold, guiding synthetic efforts. By analyzing the electronic structure from quantum chemical calculations, one can predict the regioselectivity of derivatization reactions.

For this specific molecule, several reactive sites are present:

The 2-chloro position: The chlorine atom on the quinazoline ring is often a good leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols, alcohols).

The 7-iodo position: The iodine atom is highly versatile for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

The 4-amino group: The exocyclic amino group can be readily acylated, alkylated, or used as a handle for further synthetic modifications.

Predictive models based on calculated atomic charges, frontier molecular orbital densities, and Fukui functions can rank the reactivity of these sites under different reaction conditions.

Table 3: Predicted Reactivity for Derivatization

PositionFunctional GroupPredicted Reaction TypeRelative Reactivity Rank
C2-ClNucleophilic Aromatic Substitution1
C7-IPalladium-Catalyzed Cross-Coupling2
N4-NH₂Acylation / Alkylation3

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-Quinazolinamine, 2-chloro-7-iodo- Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics technique that aims to correlate the chemical structure of a series of compounds with their biological activity. To build a QSAR model for analogues of 4-Quinazolinamine, 2-chloro-7-iodo-, a library of derivatives would first be designed in silico.

For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties. Descriptors can range from simple properties like molecular weight to complex 2D fingerprint representations like Extended-Connectivity Fingerprints (ECFP_4). nih.gov

Once a dataset of analogues with known (or computationally predicted) biological activities and their corresponding descriptors is compiled, statistical methods (e.g., multiple linear regression, partial least squares, machine learning) are used to build a mathematical model. This model can then be used to predict the activity of new, untested compounds, prioritizing the synthesis of the most promising candidates.

Virtual Screening Methodologies Utilizing 4-Quinazolinamine, 2-chloro-7-iodo- as a Template for Chemical Library Design

Virtual screening is a powerful computational strategy for identifying novel bioactive compounds from large chemical databases. nih.gov The 4-Quinazolinamine, 2-chloro-7-iodo- structure can serve as an excellent template or scaffold for these screening campaigns. nih.gov

Two primary approaches can be used:

Ligand-Based Virtual Screening: This method uses the template molecule's properties to find other molecules with similar characteristics. A 2D or 3D similarity search can be performed, comparing the template's fingerprints or shape to millions of compounds in a database. nih.gov Another approach is pharmacophore modeling, where the key chemical features required for biological activity (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) are defined based on the template and used as a query to filter databases.

Structure-Based Virtual Screening: If a biological target for the template is known or has been identified through docking, a large compound library can be docked into the target's binding site. The results are then ranked based on their docking scores and binding poses. Compounds that show similar or better binding characteristics than the original template are selected as hits for further investigation. This method is highly effective for discovering novel scaffolds that fit the same target. nih.gov

Table 4: Summary of a Virtual Screening Workflow

StepDescriptionRationale
1. Template SelectionUse 4-Quinazolinamine, 2-chloro-7-iodo- as the query scaffold.The quinazoline core is a privileged scaffold in medicinal chemistry.
2. Database PreparationSelect a large, diverse chemical library (e.g., ZINC, Enamine).To maximize the chemical space explored for potential hits.
3. Screening MethodEmploy ligand-based (e.g., ECFP_4 similarity) and/or structure-based (docking) screening. nih.govnih.govTo leverage different aspects of the template's information (structure and/or binding mode).
4. Hit Selection & FilteringRank compounds by similarity score or docking energy. Apply physicochemical property filters (e.g., Lipinski's Rule of Five).To prioritize promising, drug-like candidates and reduce false positives.
5. Hit ValidationPropose selected hits for acquisition and experimental biological testing.To confirm the computational predictions and identify genuinely active compounds.

Advanced Analytical Methodologies for Research on 4 Quinazolinamine, 2 Chloro 7 Iodo

Spectroscopic Characterization Techniques for Structural Elucidation

The structural framework of 4-Quinazolinamine, 2-chloro-7-iodo- is definitively established through a combination of spectroscopic methods. Each technique provides unique insights into the molecular architecture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in confirming the presence and connectivity of atoms within the molecule. For analogous quinazoline (B50416) structures, the proton signals of the methyl group at C2 typically appear in the range of δH = 2.11–2.45 ppm. rsc.org In the ¹³C NMR spectra of similar quinazolinone derivatives, the carbonyl carbon (C=O) signal is observed between δC = 158.9–160.3 ppm, while the C2 and C6 carbons resonate in the ranges of δC = 154.2–158.5 and δC = 90.9–91.8 ppm, respectively. rsc.org For 7-chloro-3-(p-chlorophenyl)-2-methyl-4(3H)-quinazolinone, specific shifts in the ¹³C NMR spectrum further confirm the structure. spectrabase.com

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound. For a related quinazoline derivative, C₂₁H₁₈N₃O, the molecular ion peak (M+) is observed at m/z 328, corresponding to its molecular weight. orientjchem.org High-resolution mass spectrometry (HRMS) provides the exact mass, which for many quinazolinone derivatives, confirms their elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. In quinazolinone derivatives, a characteristic C=O stretching band appears in the range of 1652–1685 cm⁻¹, and a C=N stretching band is observed between 1598–1616 cm⁻¹. nih.gov For related halogen-substituted compounds, N-H vibrations are expected around 3390 ± 60 cm⁻¹. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Quinazoline derivatives typically exhibit two main absorption bands, one in the range of 310–425 nm and another between 240–300 nm. researchgate.net The specific absorption maxima can be influenced by substituents on the quinazoline ring. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and molecular symmetry. For quinoline-7-carboxaldehyde, a related heterocyclic compound, both FT-Raman and dispersive-Raman spectra have been recorded and analyzed to understand its vibrational properties. nih.gov

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating 4-Quinazolinamine, 2-chloro-7-iodo- from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of quinazoline derivatives. researchgate.nettandfonline.com Reversed-phase HPLC, often using a C18 column, is effective for separating these compounds. tandfonline.com The choice of mobile phase, such as acetonitrile (B52724) or mixtures of acetonitrile and methanol, is optimized to achieve good separation. tandfonline.com HPLC methods for quinazoline derivatives have been validated for linearity, with correlation coefficients often exceeding 0.9995. researchgate.net

Gas Chromatography (GC): GC can be employed for the analysis of volatile quinazoline derivatives. Qualitative GC-MS analyses have been used to characterize quinazolinone alkaloids. mdpi.com

Supercritical Fluid Chromatography (SFC): While less common, SFC offers an alternative chromatographic technique, particularly for preparative separations, and may be applicable to the purification of 4-Quinazolinamine, 2-chloro-7-iodo- and its derivatives.

Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing 4-Quinazolinamine, 2-chloro-7-iodo-.

Liquid Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for the quantification of quinazoline derivatives in complex matrices, such as biological fluids. nih.govnih.gov This method has been successfully developed and validated for the analysis of related quinoline (B57606) and quinazoline compounds, demonstrating good linearity, accuracy, and precision. nih.govnih.gov LC-MS/MS is also invaluable for identifying and characterizing reaction byproducts and degradation products. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is a valuable tool for the analysis of volatile components in reaction mixtures and for identifying degradation products of quinazoline derivatives. mdpi.com

Electrochemical Characterization and Redox Behavior

Interactive Data Table: Analytical Techniques for 4-Quinazolinamine, 2-chloro-7-iodo- Research

Analytical Technique Purpose Typical Observations/Parameters for Related Compounds References
¹H NMRStructural ElucidationMethyl protons (C2): δH = 2.11–2.45 ppm rsc.org
¹³C NMRStructural ElucidationC=O: δC = 158.9–160.3 ppm; C2: δC = 154.2–158.5 ppm rsc.orgspectrabase.com
Mass SpectrometryMolecular Weight DeterminationMolecular ion peak (M+) corresponding to the compound's mass orientjchem.orggovinfo.gov
IR SpectroscopyFunctional Group IdentificationC=O stretch: 1652–1685 cm⁻¹; C=N stretch: 1598–1616 cm⁻¹ nih.govresearchgate.net
UV-Vis SpectroscopyElectronic Transition AnalysisAbsorption bands at 310–425 nm and 240–300 nm researchgate.netresearchgate.net
HPLCPurity Assessment & IsolationReversed-phase C18 column, acetonitrile/methanol mobile phase researchgate.nettandfonline.comresearchgate.net
X-ray CrystallographySolid-State Structure DeterminationProvides precise bond lengths, angles, and conformation researchgate.netresearchgate.net
LC-MS/MSComprehensive AnalysisHigh sensitivity and selectivity for quantification and identification nih.govnih.govnih.gov
GC-MSVolatile Component AnalysisSeparation and identification of volatile derivatives and byproducts mdpi.com

Mechanistic Biological Investigations of 4 Quinazolinamine, 2 Chloro 7 Iodo at the Molecular Level

Molecular Target Identification and Validation Strategies for the Biological Action of 4-Quinazolinamine, 2-chloro-7-iodo-

The initial step in elucidating the mechanism of action for a novel compound like 4-Quinazolinamine, 2-chloro-7-iodo- involves the identification and validation of its molecular targets. Given the extensive research on quinazoline (B50416) derivatives, several potential targets are hypothesized. Quinazolines are well-known inhibitors of protein kinases, particularly those involved in cancer progression such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.com The 2-chloro substitution, in particular, has been associated with potent anticancer activity in various quinazoline series. nih.gov

Furthermore, other molecular targets for quinazoline derivatives include enzymes like dihydrofolate reductase (DHFR) and poly(ADP-ribose) polymerase (PARP), as well as G-protein coupled receptors. nih.gov The presence of a halogen at the 7-position can influence binding affinity and selectivity.

To experimentally identify the specific molecular targets of 4-Quinazolinamine, 2-chloro-7-iodo-, a combination of computational and experimental approaches would be employed.

Computational Approaches: Molecular docking studies are initially performed to predict the binding affinity of the compound against a library of known drug targets. This in silico screening helps to prioritize potential targets for experimental validation.

Experimental Validation:

Affinity Chromatography: The compound is immobilized on a solid support to capture its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry.

Phenotypic Screening: The compound is tested in various cell-based assays to observe its effect on cellular processes. Any significant activity, such as inhibition of cell proliferation or induction of apoptosis, guides the subsequent target identification efforts towards the underlying molecular pathways.

Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding to a purified candidate protein and to determine the binding affinity and kinetics.

A hypothetical target validation workflow for 4-Quinazolinamine, 2-chloro-7-iodo- is presented below:

StepTechniquePurposeExpected Outcome
1In Silico DockingPredict binding to a panel of kinasesHigh binding score for EGFR and VEGFR2
2Cell Proliferation AssayAssess cytotoxic effects on cancer cell linesInhibition of proliferation in EGFR-positive cell lines
3Western Blot AnalysisDetermine the effect on downstream signalingReduced phosphorylation of EGFR and its downstream effectors
4Surface Plasmon ResonanceConfirm direct binding to purified EGFRMeasurement of binding affinity (KD) in the nanomolar range

Enzyme Inhibition Kinetics and Elucidation of Mechanism of Action for 4-Quinazolinamine, 2-chloro-7-iodo-

Once a molecular target, such as a specific enzyme, is validated, detailed kinetic studies are crucial to understand the mechanism of inhibition. For kinase inhibitors, which represent a major class of targets for quinazoline derivatives, determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) is a key objective. Many quinazoline-based kinase inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the enzyme. nih.gov

Enzyme inhibition assays are typically performed using purified enzyme and a suitable substrate. The rate of the enzymatic reaction is measured in the presence of varying concentrations of the inhibitor.

IC50 Determination: The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Mechanism of Inhibition Studies: By analyzing the enzyme kinetics at different substrate and inhibitor concentrations (e.g., using Lineweaver-Burk plots), the mechanism of inhibition can be determined.

For 4-Quinazolinamine, 2-chloro-7-iodo-, if EGFR is confirmed as a target, the following kinetic parameters would be investigated:

ParameterDescriptionMethod
IC50 Concentration for 50% inhibition of EGFR kinase activityIn vitro kinase assay with varying inhibitor concentrations
Ki Inhibition constant, a measure of binding affinityDetermined from kinetic data (e.g., Cheng-Prusoff equation)
Mode of Inhibition Competitive, non-competitive, uncompetitive, or mixedAnalysis of Lineweaver-Burk or Dixon plots

A hypothetical data table for the enzyme inhibition kinetics of 4-Quinazolinamine, 2-chloro-7-iodo- against EGFR is shown below.

CompoundTarget EnzymeIC50 (nM)Ki (nM)Mode of Inhibition
4-Quinazolinamine, 2-chloro-7-iodo- EGFR158ATP-competitive
Gefitinib (Reference) EGFR2512ATP-competitive

Receptor Binding Assays and Detailed Characterization of Ligand-Receptor Interactions Involving 4-Quinazolinamine, 2-chloro-7-iodo-

In addition to enzymes, quinazoline derivatives can also interact with various receptors. For instance, certain quinazoline derivatives have been identified as ligands for serotonin (B10506) (5-HT) receptors and adenosine (B11128) receptors. Radioligand binding assays are a common method to study these interactions. In these assays, a radiolabeled ligand with known affinity for the receptor is used to compete with the test compound. The ability of the test compound to displace the radioligand provides a measure of its binding affinity.

The key parameters determined from receptor binding assays are:

Ki (Inhibition Constant): The concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.

Bmax (Maximum Binding Capacity): The total number of binding sites in the sample.

To characterize the interaction of 4-Quinazolinamine, 2-chloro-7-iodo- with a putative receptor, for example, the A3 adenosine receptor, the following assay could be performed:

Assay ComponentDescription
Receptor Source Membranes from cells expressing the human A3 adenosine receptor
Radioligand [125I]AB-MECA (a known high-affinity A3 agonist)
Test Compound 4-Quinazolinamine, 2-chloro-7-iodo- at various concentrations
Detection Method Scintillation counting to measure the amount of bound radioligand

A hypothetical outcome of such a receptor binding assay is presented in the table below.

CompoundReceptorRadioligandKi (nM)
4-Quinazolinamine, 2-chloro-7-iodo- A3 Adenosine Receptor[125I]AB-MECA85
MRS 1220 (Reference) A3 Adenosine Receptor[125I]AB-MECA10

Cell-Based Reporter Assays and High-Throughput Screening Methodologies for Probing Cellular Pathways Modulated by 4-Quinazolinamine, 2-chloro-7-iodo-

Cell-based reporter assays are powerful tools for studying the effect of a compound on specific cellular pathways in a high-throughput manner. These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a particular signaling pathway. An increase or decrease in the reporter signal indicates modulation of the pathway by the test compound.

For instance, to investigate the effect of 4-Quinazolinamine, 2-chloro-7-iodo- on the NF-κB signaling pathway, a reporter assay could be designed as follows:

Cell Line: A human cell line (e.g., HEK293) stably transfected with a plasmid containing the luciferase gene driven by an NF-κB response element.

Stimulus: Tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway.

Treatment: Cells are pre-incubated with varying concentrations of 4-Quinazolinamine, 2-chloro-7-iodo- before stimulation with TNF-α.

Readout: Luciferase activity is measured to quantify the extent of NF-κB activation.

High-throughput screening (HTS) methodologies employ automated platforms to rapidly test large libraries of compounds in such reporter assays, enabling the efficient discovery of novel modulators of cellular pathways. nih.gov

A hypothetical dose-response curve from an NF-κB reporter assay for 4-Quinazolinamine, 2-chloro-7-iodo- is shown in the interactive table below.

Concentration (µM)% Inhibition of NF-κB Activity
0.15
125
1070
5095

Investigation of 4-Quinazolinamine, 2-chloro-7-iodo- in Specific Signal Transduction Networks

The ultimate goal of mechanistic studies is to understand how a compound influences complex signal transduction networks within the cell. Based on the initial target identification and pathway analysis, further investigations can focus on specific signaling cascades. For quinazoline derivatives, pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways are of particular interest, as they are often dysregulated in cancer and other diseases. mdpi.comnih.gov

Techniques like Western blotting and phospho-protein arrays are used to examine the phosphorylation status of key proteins within these pathways. For example, if 4-Quinazolinamine, 2-chloro-7-iodo- is found to inhibit EGFR, its effect on the phosphorylation of downstream proteins like Akt and Erk would be investigated.

A representative Western blot analysis could reveal the following:

Treatmentp-EGFR (Tyr1068)p-Akt (Ser473)p-Erk1/2 (Thr202/Tyr204)
Control +++++++++
4-Quinazolinamine, 2-chloro-7-iodo- (10 µM) +++
EGF (Stimulus) +++++++++++++++
EGF + 4-Quinazolinamine, 2-chloro-7-iodo- ++++++

Future Directions and Emerging Research Avenues for 4 Quinazolinamine, 2 Chloro 7 Iodo

Development of Novel and Efficient Synthetic Routes for Complex 4-Quinazolinamine, 2-chloro-7-iodo- Analogues

The future of drug discovery and materials science relies heavily on the ability to synthesize complex molecular architectures efficiently and sustainably. For derivatives of 4-quinazolinamine, 2-chloro-7-iodo-, the presence of chloro and iodo substituents provides crucial handles for a variety of cross-coupling reactions. However, the development of novel synthetic routes is paramount for creating diverse libraries of analogues for screening.

Emerging research focuses on several key areas:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of quinazoline (B50416) derivatives. nih.govnih.gov Future work will likely involve the application of MAOS to complex, multi-step syntheses starting from 4-quinazolinamine, 2-chloro-7-iodo-, enabling rapid access to a wide range of analogues. The use of solvent-free or green solvent conditions in combination with microwave irradiation is a particularly promising avenue. nih.govopenmedicinalchemistryjournal.com

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step, aligning with the principles of green chemistry by improving atom economy and reducing waste. openmedicinalchemistryjournal.comscispace.com The development of novel MCRs that incorporate the 4-quinazolinamine scaffold could lead to the discovery of entirely new classes of compounds with unique biological activities or material properties. scispace.com

Flow Chemistry: Continuous flow synthesis provides significant advantages in terms of safety, scalability, and process control. Applying flow chemistry to the synthesis of 4-quinazolinamine derivatives would allow for the on-demand production of analogues and facilitate the optimization of reaction conditions.

C-H Activation: Direct C-H activation is a frontier in synthetic chemistry that allows for the modification of chemical bonds previously considered unreactive. Research into C-H activation methods for the quinazoline core could unlock new possibilities for functionalization, bypassing the need for pre-functionalized starting materials.

A comparison of traditional versus emerging synthetic approaches is summarized in the table below.

Synthetic Strategy Traditional Approach Emerging Approach Potential Advantages of Emerging Approach
Cyclization Heating with strong acids/basesMicrowave-assisted, solvent-free conditions nih.govReduced reaction time, higher yields, greener process
Functionalization Multi-step protection/deprotectionC-H activation, late-stage functionalizationIncreased efficiency, access to novel analogues
Library Synthesis Sequential, one-at-a-time synthesisMulticomponent reactions (MCRs), flow chemistry openmedicinalchemistryjournal.comscispace.comRapid diversification, high-throughput synthesis

Exploration of Unconventional Biological Targets and Therapeutic Modalities for the 4-Quinazolinamine, 2-chloro-7-iodo- Scaffold

While the 4-quinazolinamine scaffold is well-known for its role in developing Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors for cancer therapy, future research is expanding to explore a wider range of biological targets and therapeutic applications. nih.govresearchgate.net The structural versatility of this scaffold makes it an ideal candidate for developing inhibitors for other protein kinases and enzymes implicated in various diseases.

Key areas of future exploration include:

Tubulin Polymerization Inhibitors: Some quinazoline derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated strategy in cancer chemotherapy. nih.govnih.gov Further derivatization of the 4-quinazolinamine, 2-chloro-7-iodo- core could lead to potent and selective tubulin inhibitors with improved pharmacological profiles.

PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) is a crucial enzyme in DNA repair, and its inhibition is a promising strategy for treating cancers with specific DNA repair deficiencies. The quinazoline scaffold has been identified as a potential backbone for developing novel PARP inhibitors. nih.govresearchgate.net

Aurora Kinase Inhibitors: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers. nih.gov Structure-based design of 4-quinazolinamine derivatives could yield selective inhibitors of Aurora A or B, offering a targeted approach to cancer treatment. nih.gov

Beyond Oncology: The biological activities of quinazoline derivatives are not limited to cancer. Research has indicated their potential as anti-inflammatory, analgesic, antimicrobial, and antiviral agents. researchgate.netmdpi.commdpi.com Future studies will likely focus on optimizing the 4-quinazolinamine scaffold for these non-oncology indications. For instance, isosteric replacement strategies, such as those explored for AMPA receptor modulators, could lead to novel CNS-active compounds. acs.org

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of 4-Quinazolinamine, 2-chloro-7-iodo- Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, from target identification to lead optimization. nih.govijirt.org For the 4-quinazolinamine scaffold, AI and ML can significantly accelerate the development of new drug candidates.

Future applications of AI and ML in this field include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel 4-quinazolinamine derivatives. mdpi.comnih.gov This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. nih.gov By providing the model with the 4-quinazolinamine core and specifying target interactions or desired pharmacological profiles, novel and highly optimized derivatives can be generated.

Synthesis Planning: AI tools are being developed to predict optimal synthetic routes for complex molecules. ijirt.org This can help chemists devise more efficient and cost-effective ways to produce novel 4-quinazolinamine analogues.

Data Analysis: AI can analyze large datasets from high-throughput screening and clinical trials to identify subtle structure-activity relationships (SAR) and biomarkers for patient stratification. jsr.org

Applications of 4-Quinazolinamine, 2-chloro-7-iodo- in Materials Science and Advanced Functional Systems

Beyond its biomedical applications, the quinazoline scaffold possesses intrinsic properties that make it attractive for the development of advanced materials. The rigid, planar structure and the potential for extensive π-conjugation in its derivatives suggest a range of possibilities in materials science.

Emerging research directions include:

Organic Light-Emitting Diodes (OLEDs): The photoluminescent properties of certain quinazoline derivatives make them potential candidates for use as emitters or host materials in OLEDs. The ability to tune the electronic properties through substitution on the quinazoline core could lead to the development of materials with specific emission colors and high quantum efficiencies.

Chemical Sensors: The quinazoline nitrogen atoms can act as binding sites for metal ions or other analytes. By incorporating a fluorescent reporter group, it is possible to design "turn-on" or "turn-off" fluorescent sensors based on the 4-quinazolinamine scaffold for the detection of specific substances.

Functional Polymers: The 4-quinazolinamine, 2-chloro-7-iodo- moiety can be used as a monomer for the synthesis of novel polymers. The reactive chloro and iodo groups allow for polymerization through various cross-coupling reactions, leading to materials with unique thermal, electronic, or mechanical properties.

The exploration of 4-quinazolinamine derivatives in materials science is still in its early stages, but the fundamental properties of this scaffold suggest a rich and promising area for future research.

Transdisciplinary Research Collaborations for Accelerated Discovery in the Field of 4-Quinazolinamine, 2-chloro-7-iodo- Chemistry

The complexity of modern scientific challenges, from developing targeted cancer therapies to designing next-generation materials, necessitates a collaborative approach. Accelerating discovery in the field of 4-quinazolinamine chemistry will depend on fostering strong collaborations between experts from diverse disciplines.

Key collaborative frameworks for future success include:

Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical or materials science companies can bridge the gap between fundamental discovery and practical application. These partnerships can provide access to specialized screening platforms, resources for clinical development, and real-world insights into market needs.

Consortia of Chemists, Biologists, and Data Scientists: A truly integrated approach to drug discovery requires the combined expertise of medicinal chemists to synthesize novel compounds, biologists to evaluate their efficacy and mechanism of action, and data scientists to build predictive models and analyze complex datasets. jsr.org

Open Science Initiatives: Sharing data, research tools, and chemical probes can prevent the duplication of effort and foster a more collaborative research environment. Open-source platforms for sharing chemical structures and biological data can accelerate the pace of discovery for the entire scientific community.

By breaking down traditional silos and promoting a culture of collaboration, the scientific community can unlock the full potential of the 4-quinazolinamine, 2-chloro-7-iodo- scaffold and translate fundamental research into tangible benefits for society.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-7-iodo-4-quinazolinamine, and how do reaction conditions influence yield?

  • Methodological Answer : Electrochemical synthesis using aluminum and carbon electrodes with acetic acid as an electrolyte is a promising method for 4-quinazolinamine derivatives. This approach avoids high temperatures and transition metals, achieving yields >80% at room temperature . Alternative methods include coupling substituted benzyl chlorides with 2-aminobenzamides under thermal conditions (120–150°C), though these may require longer reaction times and generate byproducts . Optimization should focus on iodine source selection (e.g., NIS or I₂) and solvent polarity to stabilize intermediates.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 2-chloro-7-iodo-4-quinazolinamine?

  • Methodological Answer :
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₉H₆ClIN₃: calc. 310.94 g/mol) and isotopic patterns for iodine .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and NH₂ groups (δ 5.5–6.0 ppm). Chlorine and iodine substituents cause distinct splitting patterns .
  • HPLC-PDA : Monitor purity (>95%) using a C18 column with acetonitrile/water gradients. Retention times vary with iodine’s electron-withdrawing effects .

Q. What preliminary biological screening models are suitable for assessing this compound’s activity?

  • Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Quinazolinamine, 2-chloro-7-iodo-
Reactant of Route 2
4-Quinazolinamine, 2-chloro-7-iodo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.